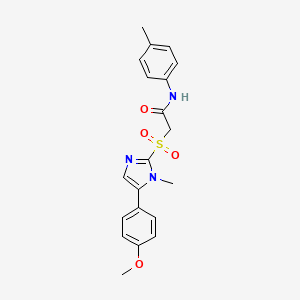

3-(2-methoxyethyl)-2,4-dioxo-N-(thien-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

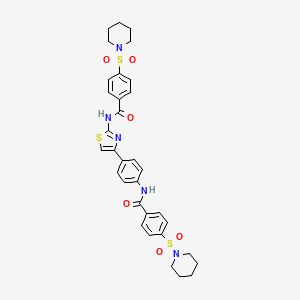

This compound is a derivative of quinazoline, a class of organic compounds that are bicyclic, containing a benzene ring fused to a pyrimidine ring. Quinazolines have been extensively studied for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinazoline core, with various substituents attached at the 3, 2, and 7 positions. These include a 2-methoxyethyl group, a thien-2-ylmethyl group, and a carboxamide group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications

Heterocyclic Derivative Syntheses

Heterocyclic compounds, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, have been synthesized via palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These compounds are obtained under specific conditions and have a variety of applications in medicinal chemistry and drug development due to their diverse biological activities (Bacchi et al., 2005).

Antimicrobial Studies

Compounds with structural similarities to quinazolines, such as fluoroquinolone-based 4-thiazolidinones, have shown promise in antimicrobial studies. These compounds were synthesized and evaluated for their antibacterial and antifungal activities, highlighting the importance of quinazoline derivatives in developing new antimicrobial agents (Patel & Patel, 2010).

Anti-inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone, structurally related to quinazoline derivatives, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) and possess significant analgesic and anti-inflammatory properties, suggesting the potential therapeutic applications of quinazoline derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antidepressant Properties

Research on 3-ethoxyquinoxalin-2-carboxamides, a novel series designed as 5-HT3 receptor antagonists, revealed significant antidepressant-like activities in a forced swim test. This suggests that modifications to quinazoline derivatives can lead to the discovery of new antidepressants, highlighting the compound's potential application in psychiatric disorder treatment (Mahesh et al., 2011).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

ZINC03906620, also known as EU-0056440 or F6548-1179, is a compound that primarily targets zinc transporters . These transporters, belonging to the SLC30 (ZnT) and SLC39 (ZIP) families, are responsible for the excretion and intake of zinc, respectively .

Mode of Action

The compound interacts with its targets, the zinc transporters, by modulating their activity. This modulation can alter the balance of zinc within the cell, influencing various cellular processes . The exact interaction between ZINC03906620 and these transporters is still under investigation.

Biochemical Pathways

ZINC03906620 affects the biochemical pathways related to zinc homeostasis . Zinc is a crucial trace element involved in numerous biological functions, including cell cycle progression, immune functions, and various physiological procedures . By interacting with zinc transporters, ZINC03906620 can influence these zinc-dependent processes.

Pharmacokinetics

It is known that zinc, the primary target of zinc03906620, is carefully regulated within the body

Result of Action

The molecular and cellular effects of ZINC03906620’s action are primarily related to its impact on zinc homeostasis . By modulating the activity of zinc transporters, ZINC03906620 can influence the intracellular concentration of zinc, which in turn can affect a variety of cellular processes, including cell proliferation, apoptosis, and antioxidant defenses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ZINC03906620. For instance, the sedimentation behavior and aggregation of zinc oxide nanoparticles, which are related to ZINC03906620, can be influenced by factors such as temperature and salinity . Understanding these environmental influences is crucial for predicting the behavior and potential impacts of ZINC03906620 in different environments.

properties

IUPAC Name |

3-(2-methoxyethyl)-2,4-dioxo-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-24-7-6-20-16(22)13-5-4-11(9-14(13)19-17(20)23)15(21)18-10-12-3-2-8-25-12/h2-5,8-9H,6-7,10H2,1H3,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFLNTDXZNFHDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CS3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2421619.png)

![1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2421621.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide](/img/structure/B2421624.png)

![1-[4-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2421625.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2421629.png)

![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid](/img/structure/B2421631.png)

![2-[4-(4-Fluorophenyl)pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2421634.png)